molecular formula C10H10N4O2S B6426397 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide CAS No. 2326373-92-4

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B6426397
CAS No.: 2326373-92-4
M. Wt: 250.28 g/mol
InChI Key: VPZITVYHROTZAL-UHFFFAOYSA-N
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Description

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. Its unique structure, which includes a pyridazinone ring and a thiazole moiety, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Thiazole Ring Formation: The thiazole ring is usually formed by the condensation of α-haloketones with thiourea or thioamides.

    Coupling Reaction: The final step involves coupling the pyridazinone and thiazole moieties through an amide bond formation. This can be achieved using coupling reagents such as carbodiimides (e.g., DCC) or peptide coupling agents (e.g., EDCI) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, solvent recycling, and process intensification techniques to scale up the production while maintaining environmental and safety standards.

Chemical Reactions Analysis

Types of Reactions

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols), polar aprotic solvents (e.g., DMF, DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties.

    Pharmaceuticals: The compound is used as a lead molecule in drug discovery programs to develop new pharmaceuticals.

    Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide
  • 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)butanamide

Uniqueness

Compared to similar compounds, 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide exhibits unique properties due to the specific length and nature of its alkyl chain, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(6-oxopyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-7(14-8(15)3-2-4-12-14)9(16)13-10-11-5-6-17-10/h2-7H,1H3,(H,11,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZITVYHROTZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=CS1)N2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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